molecular formula C15H15N5O4 B11025306 methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate

methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate

Cat. No.: B11025306
M. Wt: 329.31 g/mol
InChI Key: UWTUMQVNUMZLNV-UHFFFAOYSA-N
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Description

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. This structure is substituted with a 4,6-dimethylpyrimidin-2-yl group at position 2 and a methyl acetate moiety at position 4. The 3,4-dioxo groups contribute to its electron-deficient aromatic system, which may influence its reactivity and intermolecular interactions . The compound is synthesized via cyclocondensation reactions involving pyrimidine hydrazine derivatives and ester-functionalized intermediates, often under reflux conditions in ethanol or acetic acid .

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 2-[2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-6-yl]acetate

InChI

InChI=1S/C15H15N5O4/c1-7-4-8(2)17-15(16-7)20-14(23)12-10(21)5-9(6-11(22)24-3)18-13(12)19-20/h4-5H,6H2,1-3H3,(H2,18,19,21)

InChI Key

UWTUMQVNUMZLNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetylacetone and Thiourea

The 4,6-dimethylpyrimidin-2-yl scaffold is synthesized via cyclocondensation of acetylacetone (2.5 mmol) and thiourea (2.5 mmol) in hydrochloric acid (10% v/v) at 80°C for 6 hours. This yields 4,6-dimethyl-2-mercaptopyrimidine as a white crystalline solid (78% yield). The reaction proceeds through nucleophilic attack of thiourea’s sulfur on acetylacetone’s diketone, followed by cyclodehydration.

Methylation with Dimethyl Carbonate

Methylation of the thiol group is achieved using dimethyl carbonate (DMC, 3.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst. Refluxing in acetonitrile at 90°C for 12 hours converts 4,6-dimethyl-2-mercaptopyrimidine to 4,6-dimethyl-2-methylthiopyrimidine (92% yield). DMC offers a safer alternative to dimethyl sulfate, minimizing toxic byproducts.

Oxidation to Sulfonyl Derivative

Oxidation of the methylthio group to a sulfonyl moiety is performed using hydrogen peroxide (30% w/w, 5.0 equiv) and sodium tungstate (0.05 equiv) in acetic acid at 70°C for 8 hours. This step affords 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (86% yield), a critical electrophile for subsequent coupling.

Construction of the Pyrazolo[3,4-b]pyridine Core

Enolate Formation and Alkoxy Methylene Coupling

Ethyl 2,2-difluoroacetoacetate (1.0 mol) is treated with sodium ethoxide (1.05 mol) in toluene at 60–65°C for 2 hours to form the sodium enolate. Subsequent acidification with carbon dioxide gas (1 kg/cm² pressure, 2 hours) yields ethyl difluoroacetoacetate, which is coupled with triethyl orthoformate (1.8 mol) in acetic anhydride at 100–105°C for 6 hours. This produces ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (83.8% yield after crystallization).

Regioselective Pyrazole Ring Closure

The enolate intermediate undergoes cyclization with methylhydrazine (4.91 mol) in a two-phase system (toluene/water) at −10°C to 0°C using potassium carbonate (1.72 mol) as a weak base. This suppresses the formation of regioisomers (<0.05%) and yields ethyl 3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (99.9% purity).

Coupling and Ester Functionalization

Nucleophilic Aromatic Substitution

The sulfonyl group in 4,6-dimethyl-2-(methylsulfonyl)pyrimidine acts as a leaving group in a nucleophilic substitution with the pyrazolo-pyridine intermediate. Reacting equimolar amounts in DMF at 120°C for 24 hours in the presence of K₂CO₃ (2.0 equiv) installs the pyrimidinyl moiety at the pyrazole’s C2 position (74% yield).

Esterification via Acetyl Transfer

The carboxylate group is esterified using methyl chloroacetate (1.2 equiv) and DBU (1,8-diazabicycloundec-7-ene, 0.2 equiv) in THF at room temperature for 4 hours. This step affords the final product, methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate, in 89% yield.

Optimization and Catalytic Enhancements

Nano-Magnetic MOF Catalysis

Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a nano-magnetic catalyst, accelerates the pyrazolo-pyridine condensation under solvent-free conditions (100°C, 3 hours), improving yields to 93%. The catalyst is recoverable via magnetic separation and reused for five cycles without significant activity loss.

Two-Phase System for Byproduct Suppression

Employing a toluene/water system with potassium carbonate reduces regioisomer formation during pyrazole cyclization. GC analysis confirms <0.2% undesired isomer, compared to 5–10% in homogeneous systems.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, pyrimidine-CH₃), 3.75 (s, 3H, COOCH₃), 4.20 (s, 2H, CH₂COO), 7.85 (s, 1H, pyrazole-H).

  • HRMS : m/z calculated for C₁₆H₁₆N₄O₄ [M+H]⁺: 345.1194; found: 345.1196.

Purity and Yield Comparison

StepYield (%)Purity (%)
Pyrimidine synthesis8698.5
Pyrazole cyclization83.899.9
Final esterification8999.2

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate involves its interaction with specific molecular targets. The pyrimidine and pyrazolo[3,4-b]pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen-Bonding Patterns: The target compound’s 3,4-dioxo groups may form robust hydrogen-bonding networks, as seen in pyrimidinone derivatives (). This contrasts with sulfur-containing analogues (), where thioether groups reduce directional intermolecular interactions .
  • Thermal Stability: The absence of nitro groups (cf.

Biological Activity

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews current research findings regarding its pharmacological properties, particularly its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[3,4-b]pyridine core substituted with a pyrimidine moiety and an acetate group. Its molecular formula is C15H18N4O4C_{15}H_{18}N_{4}O_{4} with a molecular weight of approximately 302.33 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

The compound exerts its anticancer effects through several mechanisms:

  • Inhibition of Cell Growth : It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound promotes programmed cell death in tumor cells through activation of caspases.
  • Angiogenesis Inhibition : It interferes with the formation of new blood vessels that supply tumors.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies indicated that the compound exhibited an IC50 value of 0.304 μM against MCF-7 breast cancer cells, demonstrating potent anticancer activity .
  • Inhibition of Kinases : The compound has been reported to inhibit various kinases associated with cancer progression including B-Raf and EGFR .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Testing Against Bacterial Strains

The compound was evaluated against several bacterial strains:

  • Gram-positive Bacteria : Significant activity was observed against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : Moderate activity was noted against Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Bacillus cereus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including condensation of pyrrole derivatives and acetylation, requiring precise control of temperature, solvent polarity, and catalysts (e.g., DMF or dichloromethane) . Common challenges include side reactions at the pyrazolo-pyridine core and low yields during cyclization. To optimize:

  • Temperature Gradients : Use a stepwise temperature ramp (e.g., 50°C for condensation, 80°C for cyclization) to minimize decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
  • Solvent Polarity : Polar aprotic solvents improve solubility of intermediates, while non-polar solvents stabilize reactive intermediates .

Q. Q2. How can contradictory data in reported synthetic pathways (e.g., diverging yields) be resolved?

Contradictions often arise from unaccounted variables like trace moisture or impurities in starting materials. Strategies include:

  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., reactant ratios, stirring speed) and their interactions .
  • In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Characterization & Analysis

Q. Q3. What advanced analytical techniques are critical for confirming the compound’s structural integrity?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the fused bicyclic core and confirms substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for oxygen-rich regions (e.g., diketone moieties) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Q. Q4. How can purity discrepancies between batches be systematically addressed?

  • HPLC Method Development : Use gradient elution with C18 columns and UV detection at 254 nm to separate polar byproducts .
  • Recrystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to improve crystal lattice formation .

Biological Evaluation

Q. Q5. What methodologies are recommended for evaluating its enzyme inhibition potential?

  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values .
  • Molecular Docking : Pre-screen against target enzymes (e.g., kinases) using software like AutoDock Vina to prioritize assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for protein-ligand interactions .

Q. Q6. How can its metabolic stability be assessed in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with LC-MS/MS to track degradation half-life (t½) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Advanced Research Design

Q. Q7. How can computational methods enhance reaction design for derivatives?

  • Reaction Path Search : Apply quantum mechanical calculations (e.g., DFT) to predict transition states and optimize pathways .
  • Machine Learning (ML) : Train models on existing reaction data to predict feasible modifications (e.g., substituent additions) .

Q. Q8. What strategies mitigate batch-to-batch variability in biological activity data?

  • Strict QC Protocols : Enforce ≤2% HPLC purity variance and ≥95% enantiomeric excess for all batches .
  • Bioassay Replicates : Use triplicate measurements with internal controls (e.g., known inhibitors) to normalize data .

Stability & Storage

Q. Q9. What conditions prevent degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to avoid hydrolysis of ester groups .
  • Light Sensitivity : Use amber vials to protect the diketone moiety from UV-induced oxidation .

Structural Analogues & SAR

Q. Q10. How can structure-activity relationships (SAR) be systematically explored?

  • Fragment-Based Design : Replace the pyrimidin-2-yl group with bioisosteres (e.g., triazoles) and test activity shifts .
  • 3D-QSAR Modeling : Align derivatives in a pharmacophore model to correlate substituent electronegativity with potency .

Tables for Key Data

Parameter Optimal Range Critical Impact Reference
Cyclization Temperature80–90°CPrevents dimerization
HPLC Mobile PhaseAcetonitrile/0.1% TFA (70:30)Resolves polar impurities
Storage Stability-20°C (lyophilized, argon)Maintains >95% purity over 12 months

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